2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-3-17(4-2)15(22)20(16(23)19-17)10-14(21)18-11-5-6-12-13(9-11)25-8-7-24-12/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,18,21)(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURORDZMHLZDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC3=C(C=C2)OCCO3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a member of the imidazolidine-2,4-dione derivatives. This class of compounds has garnered attention due to their potential biological activities, particularly as modulators of the N-formyl peptide receptor 2 (FPR2), which plays a crucial role in inflammatory processes and immune responses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 331.40 g/mol . The structure includes a diethyl-substituted imidazolidine ring and a benzodioxin moiety, contributing to its biological activity.
The primary biological activity of this compound is linked to its interaction with FPR2, a G protein-coupled receptor involved in mediating inflammatory responses. Activation of FPR2 can lead to:
- Anti-inflammatory effects : By promoting the resolution of inflammation and inhibiting the migration of neutrophils and eosinophils.
- Immune modulation : Enhancing monocyte migration for clearance of apoptotic cells without triggering further inflammation.
Pharmacological Evaluation
Research indicates that derivatives similar to this compound exhibit significant pharmacological profiles. For instance:
- Compounds that modulate FPR2 have shown efficacy in experimental models for conditions such as ischemia-reperfusion injury and various forms of ocular inflammation .
- Specific analogs have been found to be more potent than traditional bronchodilators like theophylline, indicating potential applications in respiratory diseases .
Study 1: Anti-inflammatory Effects
A study explored the anti-inflammatory properties of imidazolidine derivatives in models of acute inflammation. The results demonstrated that these compounds significantly reduced inflammatory markers and improved outcomes in models of arthritis and colitis.
Study 2: Bronchodilator Activity
In another pharmacological evaluation involving guinea pigs, certain analogs exhibited bronchodilator activity five to ten times greater than that of theophylline without central nervous system side effects. This suggests a promising avenue for developing safer respiratory therapeutics .
Data Tables
| Activity | Compound | Effectiveness |
|---|---|---|
| Anti-inflammatory | 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamide | Significant reduction in inflammation |
| Bronchodilator | Various imidazolidine derivatives | 5-10 times more effective than theophylline |
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing benzodioxin-acetamide derivatives, and how can reaction conditions be optimized?
The synthesis of benzodioxin-acetamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, N-substituted derivatives are synthesized by reacting benzodioxin-6-amine with sulfonyl chlorides or activated acetamide intermediates under alkaline conditions (e.g., Na₂CO₃, pH 9–10) to promote deprotonation and nucleophilic attack . Optimization includes:
Q. Q2. How should researchers interpret contradictory spectral data (e.g., NMR/IR) for structurally similar benzodioxin-acetamide derivatives?
Contradictions in spectral data often arise from conformational flexibility or impurities. Key steps:
- 1H-NMR analysis : Compare aromatic proton splitting patterns to differentiate para/meta substitution on the benzodioxin ring .
- IR validation : Confirm sulfonamide (1320–1250 cm⁻¹ S=O stretch) or acetamide (1650–1680 cm⁻¹ C=O stretch) functional groups to rule out misassignment .
- Cross-validation : Use CHN elemental analysis to verify molecular formulas and resolve ambiguities .
Advanced Research Questions
Q. Q3. What experimental designs are suitable for evaluating the enzyme inhibition kinetics of this compound against α-glucosidase or acetylcholinesterase?
A robust design includes:
- Dose-response assays : Use varying concentrations (e.g., 0.1–100 µM) to calculate IC₅₀ values. Example: Pre-incubate enzyme with compound, add substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase), and measure absorbance at 405 nm .
- Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
- Controls : Include positive inhibitors (e.g., acarbose for α-glucosidase) and solvent blanks .
- Statistical rigor : Use ≥3 replicates and randomized block designs to account for plate/operator variability .
Q. Q4. How can in silico modeling predict the binding interactions of this compound with lipid-oxidizing enzymes?
Methodology:
- Molecular docking : Use AutoDock Vina or Schrödinger to dock the compound into enzyme active sites (e.g., lipoxygenase PDB: 1JNQ). Prioritize hydrogen bonds with catalytic residues (e.g., His518/523) and hydrophobic interactions with the benzodioxin ring .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- ADMET profiling : Predict bioavailability (e.g., SwissADME) and toxicity (e.g., ProTox-II) to prioritize derivatives .
Q. Q5. What strategies resolve discrepancies in biological activity data between in vitro and cellular assays for this compound?
Approaches include:
- Permeability assessment : Use Caco-2 monolayer assays to determine if poor cellular uptake explains reduced activity .
- Metabolic stability : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated) .
- Off-target profiling : Screen against kinase panels to rule out nonspecific binding .
- Positive controls : Compare with structurally validated inhibitors (e.g., quercetin for antioxidant assays) .
Q. Q6. How can researchers evaluate the environmental fate of this compound during disposal or accidental release?
Follow ecotoxicology frameworks:
- Degradation studies : Perform hydrolysis/photolysis under simulated environmental conditions (pH 7–9, UV light) and analyze by LC-MS for breakdown products .
- Bioaccumulation potential : Calculate logP (e.g., XlogP3) to predict lipid solubility; values >3 indicate high bioaccumulation risk .
- Aquatic toxicity : Use Daphnia magna or algae growth inhibition assays at 0.1–10 mg/L concentrations .
Q. Q7. What advanced spectral techniques confirm regioselectivity in N-substituted derivatives of this compound?
- NOESY NMR : Identify spatial proximity between substituents (e.g., diethyl groups on imidazolidinone) and benzodioxin protons .
- HRMS-ESI : Exact mass analysis distinguishes isomers with subtle mass differences (e.g., C₃H₅ vs. C₂H₅O substitution) .
- X-ray crystallography : Resolve absolute configuration and packing interactions, critical for patent applications .
Methodological Considerations
Q. Q8. How should researchers design dose-escalation studies for in vivo toxicity assessments of this compound?
- OECD guidelines : Follow Test No. 423 (acute oral toxicity) with 5, 50, 300 mg/kg doses in rodents .
- Endpoint selection : Monitor liver/kidney biomarkers (ALT, creatinine) and histopathology .
- Ethical compliance : Use 3R principles (replacement, reduction, refinement) and obtain IACUC approval .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
